

biological activity of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Phenyl-1,1,1-trifluoropropan-2-ol

Cat. No.: B3023649

[Get Quote](#)

An In-depth Technical Guide on the Biological Activity of **2-Phenyl-1,1,1-trifluoropropan-2-ol**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Phenyl-1,1,1-trifluoropropan-2-ol**, a key chiral alcohol with significant implications in pharmacology and toxicology. Primarily recognized as a major metabolite of the anorectic drug fenfluramine, its biological activities are of considerable interest to researchers, scientists, and drug development professionals. This document delves into its metabolic origins, stereoselective synthesis, and notable biological effects, particularly its potent inhibition of the hERG potassium channel.

Introduction: The Significance of a Metabolite

2-Phenyl-1,1,1-trifluoropropan-2-ol emerges as a critical molecule in the study of drug metabolism and safety. While not a therapeutic agent itself, its formation in the body following the administration of fenfluramine has significant toxicological consequences. Fenfluramine, once widely prescribed for weight loss, was withdrawn from the market due to concerns about cardiac valvulopathy and pulmonary hypertension. Understanding the biological actions of its metabolites, such as **2-Phenyl-1,1,1-trifluoropropan-2-ol**, is paramount in elucidating the mechanisms behind these adverse effects. The presence of a trifluoromethyl group and a chiral center in its structure also makes it a subject of interest for synthetic chemists and pharmacologists exploring the impact of fluorination and stereochemistry on biological activity.

Metabolic Genesis and Chemical Properties

2-Phenyl-1,1,1-trifluoropropan-2-ol is a significant metabolite of fenfluramine. The metabolic pathway primarily involves the deamination and subsequent reduction of the parent compound.

Key Chemical and Physical Properties

Property	Value
Chemical Formula	C9H9F3O
Molar Mass	190.16 g/mol
Appearance	White solid
Chirality	Exists as (R)- and (S)-enantiomers

Stereoselective Synthesis

The synthesis of the enantiomerically pure forms of **2-Phenyl-1,1,1-trifluoropropan-2-ol** is crucial for studying their distinct biological activities. A notable method involves the enantioselective reduction of 2,2,2-trifluoroacetophenone. This can be achieved with high enantiomeric excess using borane dimethylsulfide and a catalytic amount of a chiral oxazaborolidine catalyst, such as the (S)-tetrahydro-1-phenyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c]oxazaborole-borane complex. This process allows for the targeted synthesis of either the (R)- or (S)-enantiomer, which is essential for detailed pharmacological and toxicological profiling.

Core Biological Activity: hERG Channel Inhibition

The most prominent and concerning biological activity of **2-Phenyl-1,1,1-trifluoropropan-2-ol** is its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. The hERG channel plays a critical role in cardiac repolarization, and its blockage can lead to a prolonged QT interval, increasing the risk of life-threatening arrhythmias such as Torsades de Pointes.

Mechanism of Action and Enantioselectivity

Both enantiomers of **2-Phenyl-1,1,1-trifluoropropan-2-ol** have been shown to inhibit the hERG channel, with the (R)-enantiomer exhibiting significantly higher potency. This

stereoselective inhibition highlights the specific molecular interactions between the compound and the channel's binding pocket.

Quantitative Analysis of hERG Inhibition

The inhibitory effects of the enantiomers of **2-Phenyl-1,1,1-trifluoropropan-2-ol** on the hERG channel have been quantified using electrophysiological techniques, such as patch-clamp assays on cells expressing the hERG channel.

Enantiomer	IC50 (μM) for hERG Inhibition
(R)-2-Phenyl-1,1,1-trifluoropropan-2-ol	1.1
(S)-2-Phenyl-1,1,1-trifluoropropan-2-ol	11.0

These values demonstrate that the (R)-enantiomer is approximately 10-fold more potent than the (S)-enantiomer in blocking the hERG channel. This data is critical for assessing the cardiotoxic potential of fenfluramine and its metabolites.

Experimental Protocols

Stereoselective Synthesis of (R)- and (S)-**2-Phenyl-1,1,1-trifluoropropan-2-ol**

This protocol outlines the enantioselective reduction of 2,2,2-trifluoroacetophenone.

Materials:

- 2,2,2-trifluoroacetophenone
- Borane dimethylsulfide (BMS)
- (S)- or (R)-tetrahydro-1-phenyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c]oxazaborole-borane complex (chiral catalyst)
- Anhydrous tetrahydrofuran (THF)
- Methanol

- Standard glassware for inert atmosphere reactions

Procedure:

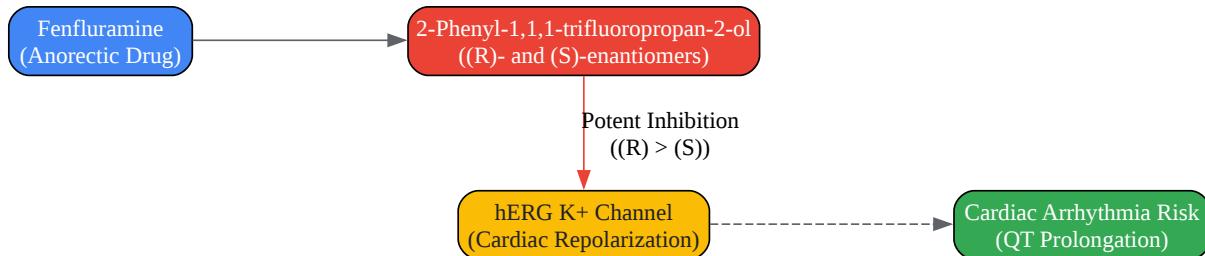
- Dissolve the chiral catalyst (0.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to 0°C.
- Slowly add BMS (1.0 equivalent) to the catalyst solution and stir for 15 minutes.
- Add a solution of 2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes.
- Allow the reaction to stir at 0°C for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of methanol at 0°C.
- Warm the mixture to room temperature and remove the solvent under reduced pressure.
- Purify the resulting alcohol by column chromatography on silica gel to yield the desired enantiomer of **2-Phenyl-1,1,1-trifluoropropan-2-ol**.
- Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

hERG Channel Inhibition Assay (Whole-Cell Patch-Clamp)

This protocol describes the electrophysiological assessment of hERG channel inhibition.

Materials:

- Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
- Cell culture reagents.


- Patch-clamp rig with amplifier, digitizer, and data acquisition software.
- Borosilicate glass capillaries for pipette fabrication.
- External and internal pipette solutions.
- Test compounds: (R)- and (S)-**2-Phenyl-1,1,1-trifluoropropan-2-ol**.

Procedure:

- Culture HEK293-hERG cells to 70-80% confluence.
- Harvest cells and plate them onto glass coverslips for recording.
- Prepare external and internal solutions for patch-clamp recording.
- Pull glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a single cell.
- Apply a voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds to record the tail current.
- Perfusion the cell with the external solution containing a known concentration of the test compound.
- Record the hERG current in the presence of the compound.
- Wash out the compound and ensure the current returns to baseline.
- Repeat with a range of concentrations to construct a dose-response curve.
- Calculate the IC50 value by fitting the dose-response data to the Hill equation.

Visualizing the Metabolic and Toxicological Pathway

The following diagram illustrates the metabolic conversion of fenfluramine to **2-Phenyl-1,1,1-trifluoropropan-2-ol** and its subsequent action on the hERG channel.

[Click to download full resolution via product page](#)

Metabolic conversion of fenfluramine and subsequent hERG channel inhibition.

Conclusion and Future Directions

2-Phenyl-1,1,1-trifluoropropan-2-ol stands as a compelling example of how a drug metabolite can possess potent and potentially harmful biological activity. Its stereoselective inhibition of the hERG potassium channel provides crucial insight into the cardiotoxicity associated with fenfluramine. This understanding underscores the importance of comprehensive metabolite profiling and safety pharmacology in the drug development process.

Future research should continue to explore the full toxicological profile of this metabolite, including its effects on other ion channels and cellular pathways. Furthermore, the synthetic methodologies developed for its enantioselective preparation can be valuable for creating reference standards and for further structure-activity relationship (SAR) studies to design safer pharmaceuticals. The case of **2-Phenyl-1,1,1-trifluoropropan-2-ol** serves as a critical reminder that the biological activity of metabolites can be as significant as that of the parent drug.

- To cite this document: BenchChem. [biological activity of 2-Phenyl-1,1,1-trifluoropropan-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3023649#biological-activity-of-2-phenyl-1,1,1-trifluoropropan-2-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com